molecular formula C8H5NO3 B15297805 1-Hydroxy-1h-indole-2,3-dione CAS No. 6971-68-2

1-Hydroxy-1h-indole-2,3-dione

Cat. No.: B15297805
CAS No.: 6971-68-2
M. Wt: 163.13 g/mol
InChI Key: ISRAAHLLSDMDOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1h-indole-2,3-dione can be synthesized through several methods. One common approach is the oxidation of indoles. For instance, the oxidation of 2,3-dihydroindoles, which are obtained by the reduction of the corresponding indoles, can yield 1-hydroxyindoles . Another method involves the reductive cyclization of 2-nitrophenylketone, 2-nitrostyrene, and 2-cyano-2-(2-nitrophenyl)acetate derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1h-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles and their derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

1-Hydroxy-1h-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biological processes, including cell signaling and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-1h-indole-2,3-dione is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions, enhancing its utility in various applications .

Properties

CAS No.

6971-68-2

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

1-hydroxyindole-2,3-dione

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,12H

InChI Key

ISRAAHLLSDMDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2O

Origin of Product

United States

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